Ticlatone

Content Navigation

Ticlatone (CAS 70-10-0) solves solubility issues in non-aqueous antifungal applications. • Enhanced lipophilicity via 6-chloro substitution boosts membrane transport. • Soluble in DMSO, methanol for direct incorporation into ointments, polymers, coatings. • >248°C mp ensures thermal stability. Exact CAS required to avoid efficacy loss from non-chlorinated or salt forms.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

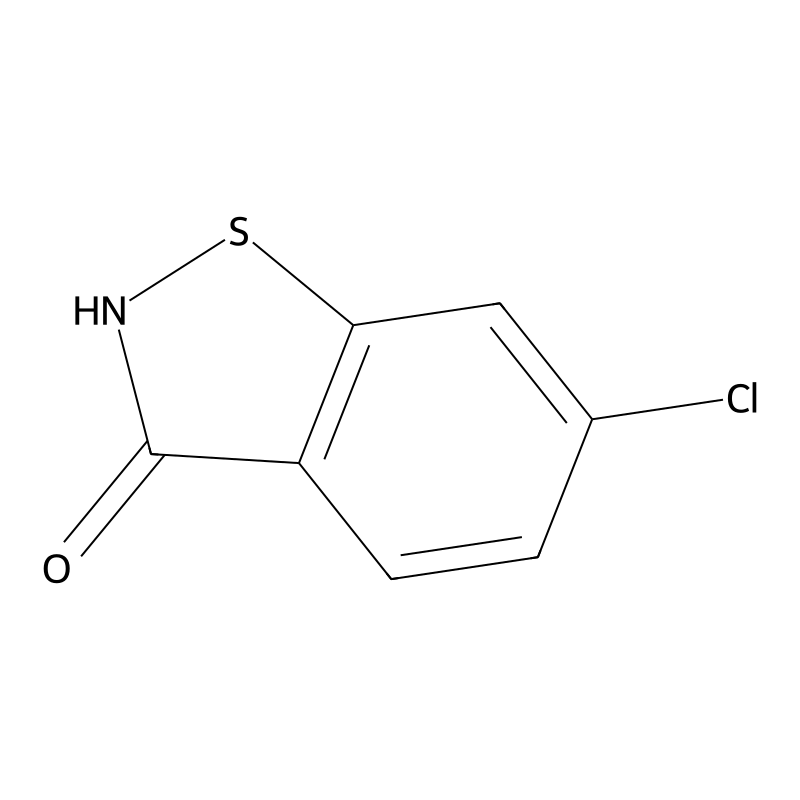

Ticlatone, also known as 6-chloro-1,2-benzisothiazol-3(2H)-one, is a synthetic heterocyclic compound recognized for its antifungal and antibacterial properties. As a member of the benzisothiazolinone class, its core value proposition is rooted in a distinct chemical scaffold compared to more common antimicrobial classes. Key procurement-relevant characteristics include its solid, crystalline form, a high melting point exceeding 248°C, and a specific solubility profile favoring organic solvents like DMSO and methanol over aqueous solutions. These physical properties are critical for its handling, formulation, and application in both research and industrial settings.

Research Fit

Substituting Ticlatone (CAS 70-10-0) with seemingly related compounds like its unsubstituted parent (benzisothiazolinone) or its sodium salt is a critical process error. The 6-chloro substituent is a deliberate structural modification that significantly increases lipophilicity, a key factor for membrane transport and, consequently, antimicrobial efficacy. Replacing it with the non-chlorinated analog would fundamentally alter this property and likely reduce performance. Furthermore, procuring a salt form instead of this free acid would drastically change its solubility, making it incompatible with established formulation protocols for non-aqueous systems such as ointments, polymer matrices, or organic synthesis workflows. Therefore, for reproducible and effective outcomes, specifying the exact CAS number 70-10-0 is essential.

Substitution Risk

Lipophilicity Enhancement by 6-Chloro Substitution

The chlorine atom at the 6-position is a critical determinant of Ticlatone's physicochemical profile, directly impacting its interaction with biological membranes. The calculated partition coefficient (XLogP3-AA), a measure of lipophilicity, for Ticlatone is 1.9. This is substantially higher than the XLogP3-AA value of 1.2 for the unsubstituted parent compound, 1,2-benzisothiazol-3(2H)-one. This 58% increase in the logarithmic partition coefficient indicates a significantly greater preference for lipid environments.

| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |

| Target Compound Data | 1.9 |

| Comparator Or Baseline | 1,2-Benzisothiazol-3(2H)-one (unsubstituted analog): 1.2 |

| Quantified Difference | Ticlatone is predicted to be significantly more lipophilic |

| Conditions | Computational prediction by XLogP3 3.0 algorithm. |

This higher lipophilicity is crucial for enhancing permeability across the lipid-rich cell membranes of target fungi and bacteria, a prerequisite for potent antimicrobial activity.

Solubility Profile for Non-Aqueous Formulations

Ticlatone (CAS 70-10-0) is specified as the free acid form, which dictates its processability and formulation compatibility. Technical datasheets confirm its solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and slight solubility in Methanol, with limited solubility in water. This contrasts sharply with the expected high aqueous solubility of its corresponding sodium salt. This profile makes the free acid the required choice for specific delivery systems.

| Evidence Dimension | Solvent Compatibility |

| Target Compound Data | Soluble in organic solvents (e.g., DMSO); limited water solubility. |

| Comparator Or Baseline | Alkali metal salts (e.g., Ticlatone Sodium): Expected high aqueous solubility and low organic solvent solubility. |

| Quantified Difference | Qualitatively opposite solubility profiles. |

| Conditions | Standard laboratory solvents. |

For developing topical ointments, antimicrobial polymer composites, or organic-phase synthesis, procuring the free acid form (CAS 70-10-0) is non-negotiable to ensure dissolution and homogeneous dispersion in the formulation matrix.

Alternative to Azole and Salicylanilide Classes

Ticlatone belongs to the benzisothiazolinone chemical class. This classification distinguishes it structurally and mechanistically from major classes of widely used antimicrobials. For instance, azole antifungals (e.g., miconazole, clotrimazole) primarily act by inhibiting ergosterol synthesis. Salicylanilides, another class of antimicrobials, are known to function as protonophores that disrupt microbial membrane potential and energy metabolism. The unique scaffold of Ticlatone offers a different mode of engagement with microbial targets.

| Evidence Dimension | Chemical Class and Implied Mechanism of Action |

| Target Compound Data | Benzisothiazolinone |

| Comparator Or Baseline | Azoles (Ergosterol Synthesis Inhibitors); Salicylanilides (Protonophores) |

| Quantified Difference | Fundamentally different chemical scaffolds and associated mechanisms. |

| Conditions | N/A |

Procuring a compound from a distinct chemical class is a key strategy for overcoming resistance issues, for use in synergistic combination screening, or when a non-azole/non-salicylanilide agent is required for target-specific research.

Topical Ointment and Cream Formulation

Ticlatone is the correct choice for developing non-aqueous or emulsion-based topical products. Its demonstrated solubility in organic solvents ensures it can be effectively dissolved and dispersed within lipid or ointment bases, a task for which a hydrophilic salt would be unsuitable.

Antimicrobial Polymer and Coating Development

For applications in material science, such as creating antimicrobial plastics or surface coatings, Ticlatone's compatibility with organic solvent systems allows for its direct incorporation into polymer resins or lacquers before curing or deposition.

Screening Against Azole-Resistant Fungal Strains

As a member of the benzisothiazolinone class, Ticlatone serves as a critical screening compound in research programs targeting fungal pathogens that have developed resistance to common ergosterol synthesis inhibitors like azoles.

Baseline Compound for SAR Studies

In medicinal chemistry research, Ticlatone is an ideal benchmark compound representing a moderately lipophilic, chlorinated heterocyclic system. It can be used as a starting point or positive control for synthesizing and evaluating novel analogs with modified substituents.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE08 - Ticlatone

Other CAS

Wikipedia

2: Kapitan M, Beltran A, Beretta M, Mut F. Left ventricular functional parameters by gated SPECT myocardial perfusion imaging in a Latin American country. J Nucl Cardiol. 2018 Apr;25(2):652-660. doi: 10.1007/s12350-017-0788-0. Epub 2017 Feb 2. PubMed PMID: 28155191.

Explore Compound Types